2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Overview
Description
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a light-emitting chemical compound that belongs to the benzoxazole derivative family. It is known for its excellent ultraviolet-visible absorption properties and outstanding fluorescent ability . This compound is commonly used as a fluorescent brightener and optical brightener in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene typically involves the reaction of 2,5-dibromothiophene with 5-tert-butyl-2-benzoxazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a high temperature to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or sublimation techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and imaging techniques to visualize biological samples.
Medicine: Investigated for its potential use in diagnostic assays and as a component in medical imaging agents.
Industry: Utilized as an optical brightener in textiles, plastics, and coatings to enhance the appearance of products
Mechanism of Action
The mechanism of action of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene involves its ability to absorb ultraviolet light and emit visible light. This property is due to the electronic transitions within the benzoxazole rings and the thiophene core. The compound’s fluorescence is attributed to the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the visible spectrum .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another optical brightener with similar fluorescent properties.
2,2’-(2,5-Thiophenediyl)bis(5-tert-butylbenzoxazole): A compound with a similar structure and applications.
Uniqueness
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is unique due to its high thermal stability, excellent light stability, and strong fluorescence effect in the ultraviolet region. These properties make it a preferred choice for applications requiring high-performance optical brighteners .
Properties
IUPAC Name |
5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXZBGVLNVRQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048205 | |
Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |
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CAS No. |
7128-64-5, 52232-33-4 | |
Record name | 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7128-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(tert-butyl benzoxazolyl) thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescent Brightener 362 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052232334 | |
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Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |
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Record name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUORESCENT BRIGHTENER 184 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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